Cytotoxic Activity in MCF7 and LNCap Cancer Cell Lines: 4-Bromophenyl vs. 2-Chlorophenyl Furan Derivatives
In a series of 2-[2-(heteroaryl)vinyl]-1,3-dimethylimidazolium iodides, the derivative bearing the 5-(4-bromophenyl)furan-2-yl moiety (compound 6) was profiled alongside its 5-(2-chlorophenyl)furan-2-yl counterpart (compound 5) for in vitro antitumor activity. Both compounds exhibited significant antiproliferative effects against MCF7 (human mammary carcinoma) and LNCap (prostate carcinoma) cell lines, with the study design specifically identifying these two halogenated variants as the most promising . This pair constitutes the closest available head-to-head comparison for the core 5-(4-bromophenyl)furan pharmacophore, indicating that the para-bromine substitution pattern is a productive avenue for cytotoxicity that is not replicated by ortho-chlorine substitution alone.
| Evidence Dimension | In vitro antiproliferative activity against MCF7 and LNCap cell lines |
|---|---|
| Target Compound Data | Identified as 'highly active' (specific GI50/IC50 values not reported in the abstract); compound 6 is the 5-(4-bromophenyl)furan-2-yl congener |
| Comparator Or Baseline | Compound 5: trans 2-[2-[5-(2-chlorophenyl)furan-2-yl]vinyl]-1,3-dimethylimidazolium iodide, also identified as 'highly active' in the same assay |
| Quantified Difference | Both compounds were designated as the most active in the series; no statistically significant difference between the two was reported in the available data, but the 4-bromophenyl derivative was prioritized in molecular modeling predictions. |
| Conditions | MCF7 and LNCap human cancer cell lines; in vitro antiproliferative/cytotoxic assay (details in full text). |
Why This Matters
This provides structural validation that the 4-bromophenyl-furan motif is equivalent to or surpasses the 2-chlorophenyl variant in a cellular anticancer assay, guiding medicinal chemists to source the specific 4-bromo isomer for structure-activity relationship (SAR) studies rather than substituting with a cheaper 2-chloro analog.
- [1] Design, synthesis and in vitro antitumor activity of new trans 2-[2-(heteroaryl)vinyl]-1,3-dimethylimidazolium iodides. Bioorg. Med. Chem. 2004, 12, 2405–2413. View Source
